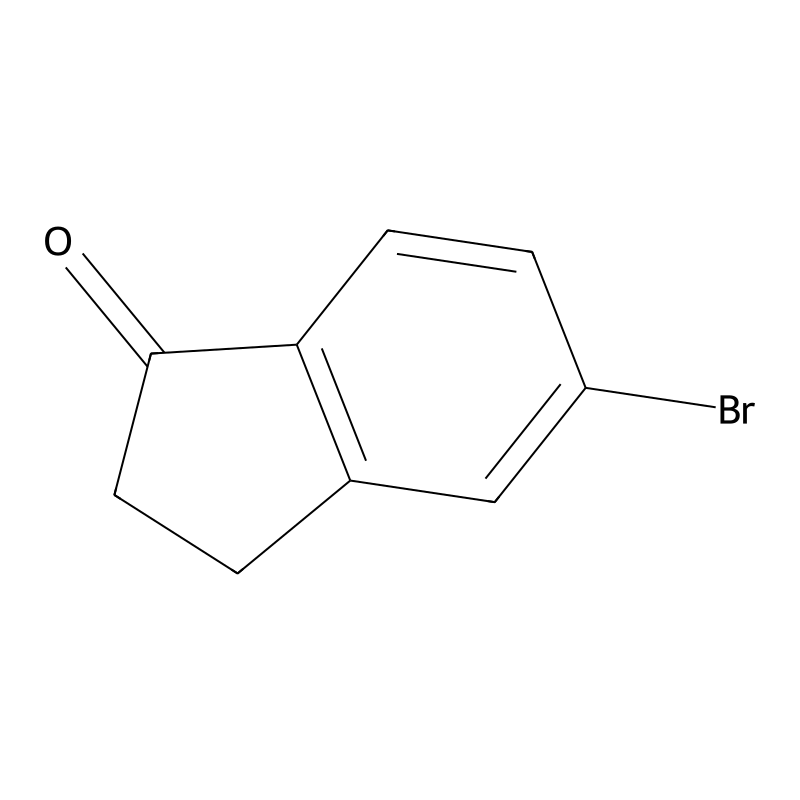5-Bromo-1-indanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- 17α-Hydroxylase/C17,20-lyase (P450 17): Research suggests that 5-Bromo-1-indanone may act as a precursor for the development of nonsteroidal inhibitors of this enzyme. This enzyme plays a crucial role in the production of sex hormones and is a potential target for treating hormone-dependent cancers [].
Additional Research Areas
Limited research also suggests potential applications of 5-Bromo-1-indanone in other areas:
5-Bromo-1-indanone is a chemical compound with the molecular formula and a molecular weight of approximately 211.06 g/mol. It is classified as a derivative of indanone, characterized by the presence of a bromine atom at the 5-position of the indanone structure. This compound typically appears as a white to brown powder or crystalline solid, with a melting point ranging from 124 °C to 129 °C .
The compound has various applications in organic synthesis and medicinal chemistry due to its unique structural features, which allow it to participate in a range of
Currently, there is no documented research on the specific mechanism of action of 5-Bromo-1-indanone in biological systems.
- As with any unknown compound, it is advisable to handle 5-Bromo-1-indanone with caution in a laboratory setting.
- The presence of bromine suggests potential irritation to skin and eyes. Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a fume hood [].
- Specific data on toxicity, flammability, and reactivity is not available and requires further investigation.
- Friedel-Crafts Reaction: It can be synthesized through Friedel-Crafts acylation, where it reacts with acyl chlorides in the presence of Lewis acids to form various substituted indanones .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the formation of new compounds.
- Reduction Reactions: The carbonyl group (C=O) in 5-bromo-1-indanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 5-bromo-1-indanone exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, some studies suggest that it may have antimicrobial effects against certain bacterial strains, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
5-Bromo-1-indanone can be synthesized through various methods:
- Friedel-Crafts Acylation: This method involves reacting 3-(3-bromophenyl)propionic acid with chlorosulfonic acid, leading to the formation of 5-bromo-1-indanone .
- Bromination of Indanone: Indanone can be brominated at the 5-position using bromine or N-bromosuccinimide under appropriate conditions.
- Cyclization Reactions: Starting from suitable precursors, cyclization reactions can lead to the formation of the indanone structure with bromination at the desired position.
These methods showcase the compound's accessibility for synthetic chemists.
5-Bromo-1-indanone finds applications in several fields:
- Organic Synthesis: It serves as an intermediate for synthesizing other indanones and complex organic molecules.
- Pharmaceutical Chemistry: Its biological activities make it a candidate for developing new therapeutic agents.
- Material Science: The compound may also be explored for use in developing new materials due to its unique chemical properties.
Several compounds are structurally similar to 5-bromo-1-indanone, each exhibiting unique properties and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Indanone | C9H8O | Parent compound without halogen substitution |
| 2-Bromo-1-indanone | C9H7BrO | Bromine at the 2-position; different reactivity |
| 3-Bromo-1-indanone | C9H7BrO | Bromine at the 3-position; altered biological activity |
| 5-Chloro-1-indanone | C9H7ClO | Chlorine instead of bromine; different synthesis routes |
| 6-Bromoindole | C8H6BrN | Indole derivative; potential for different reactivity |
These compounds highlight the uniqueness of 5-bromo-1-indanone due to its specific bromination pattern and resulting chemical behavior, making it an interesting subject for further research in both synthetic chemistry and biological applications.
XLogP3
GHS Hazard Statements
H302 (96.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








